molecular formula C42H46N2O7S B12405626 Akt-IN-12

Akt-IN-12

Cat. No.: B12405626
M. Wt: 722.9 g/mol
InChI Key: UGWIEFCGHPSBKF-SNRCFQFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Akt-IN-12 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

    Hydrolysis: The reaction with water to break chemical bonds, often catalyzed by acids or bases.

Scientific Research Applications

Akt-IN-12 has a wide range of applications in scientific research:

    Chemistry: Used as a chemical probe to study the PI3K/Akt/mTOR pathway and its role in various cellular processes.

    Biology: Helps in understanding the molecular mechanisms of cell growth, survival, and metabolism.

    Medicine: Investigated for its potential in cancer therapy, particularly in tumors with dysregulated Akt signaling.

    Industry: Utilized in the development of targeted therapies and as a tool in drug discovery .

Mechanism of Action

Akt-IN-12 exerts its effects by binding to the Akt kinase, inhibiting its activity. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis. The compound specifically targets the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation .

Comparison with Similar Compounds

Akt-IN-12 is compared with other Akt inhibitors such as:

This compound is unique due to its specific binding affinity and selectivity for the Akt kinase, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C42H46N2O7S

Molecular Weight

722.9 g/mol

IUPAC Name

[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] thiolane-2-carboxylate

InChI

InChI=1S/C42H46N2O7S/c1-43-16-14-27-22-34(47-4)36-24-30(27)31(43)19-25-8-11-29(12-9-25)49-35-21-26(10-13-33(35)46-3)20-32-39-28(15-17-44(32)2)23-37(48-5)40(41(39)50-36)51-42(45)38-7-6-18-52-38/h8-13,21-24,31-32,38H,6-7,14-20H2,1-5H3/t31-,32-,38?/m0/s1

InChI Key

UGWIEFCGHPSBKF-SNRCFQFCSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8CCCS8)OC)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8CCCS8)OC)OC

Origin of Product

United States

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